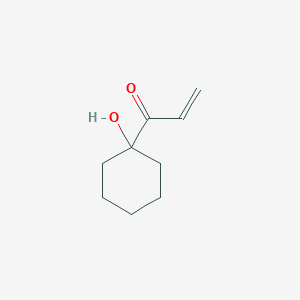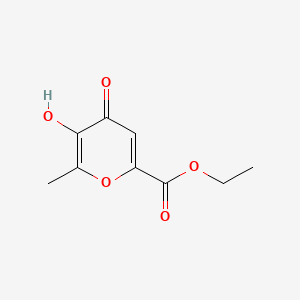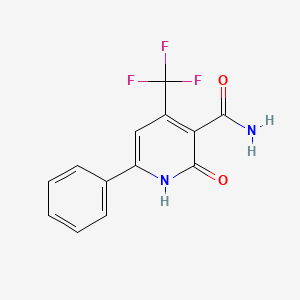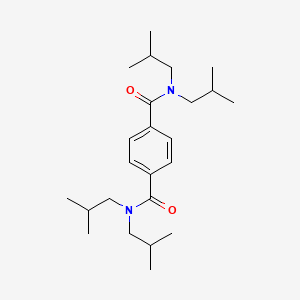
1,4-Benzenedicarboxamide, N,N,N',N'-tetrakis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two carboxamide groups attached to a benzene ring, with each carboxamide group further substituted with two 2-methylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- typically involves the reaction of 1,4-benzenedicarboxylic acid with an appropriate amine, such as 2-methylpropylamine, under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the carboxamide groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups into amine groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring or the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxamide, n,n’-bis(2-hydroxyphenyl)-
- 1,4-Benzenedicarboxamide, N1,N1,N4,N4-tetrakis(2-oxiranylmethyl)-
Uniqueness
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
15088-25-2 |
|---|---|
Molecular Formula |
C24H40N2O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(2-methylpropyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-17(2)13-25(14-18(3)4)23(27)21-9-11-22(12-10-21)24(28)26(15-19(5)6)16-20(7)8/h9-12,17-20H,13-16H2,1-8H3 |
InChI Key |
ATXRKEAFJHQTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)C(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
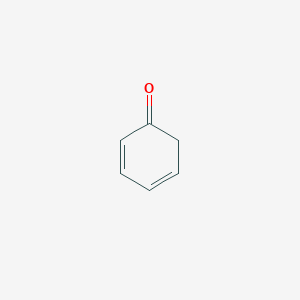
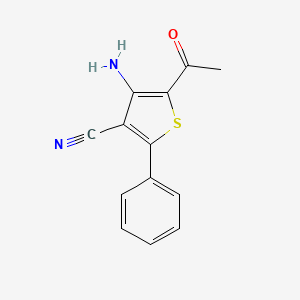


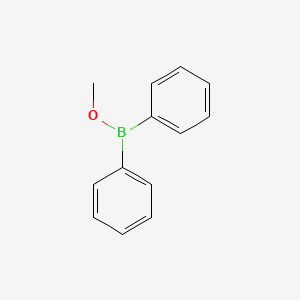




![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
